Cholesteryl isostearyl carbonate

説明

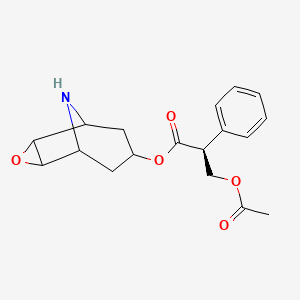

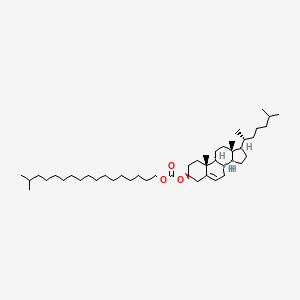

Cholesteryl isostearyl carbonate is a type of cholesteryl ester, which is a dietary lipid. The ester bond in cholesteryl esters is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . The molecular formula of Cholesteryl isostearyl carbonate is C46H82O3 .

Synthesis Analysis

The synthesis of cholesteryl esters involves the formation of an ester bond between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . The synthesis of cholesterol-based compounds has been a subject of research, with recent advances in the chemistry of cholesterol and its applications ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .Molecular Structure Analysis

Cholesterol consists of a tetracyclic cyclopenta [a]phenanthrene structure with an iso-octyl side chain at carbon 17 . The four rings (A, B, C, D) have trans ring junctions, and the side chain and two methyl groups (C-18 and C-19) are at an angle to the rings above the plane with β stereochemistry .Chemical Reactions Analysis

Cholesteryl esters, ethers, and carbonates are structural analogues in which the linkage between the acyl chain and the steroid ring differs . These molecular species exhibit liquid crystalline phases with thermotropic properties that depend both on the acyl chain structure and on the chemical nature of the linkage .Physical And Chemical Properties Analysis

Cholesteryl isostearyl carbonate has a molecular weight of 683.14 . The physical and chemical properties of cholesteryl esters depend on the acyl chain structure and the chemical nature of the linkage .科学的研究の応用

Rheological Properties : Cholesteryl isostearyl carbonate exhibits unique rheological properties, like other cholesteryl derivatives, with blue phases between the cholesteric and isotropic phases. It shows slight viscosity increase in these phases and distinct electrorheological effects in the nematic and smectic A phases (Negita, 1998).

Thermographic Applications : This compound, in combination with other cholesteryl esters, is used in thermographic plates for medical investigations. These plates display a temperature-responsive visual change, showing distinct color shades over a specific temperature range (Bryant & Meinel, 2002).

Nonlinear Dielectric and Optical Effects : Studies on cholesteryl derivatives near the isotropic-blue phase transition reveal nonlinear dielectric effects, electro-optical Kerr effects, and optical rotation. These findings indicate potential applications in electro-optic devices (Pyżuk et al., 1988).

Drug Delivery Systems : Cholesteryl cetyl carbonate, a similar compound, has been explored as a nanosystem for drug delivery, indicating potential applications for cholesteryl isostearyl carbonate in this field as well (Chuealee, Aramwit, & Srichana, 2007).

Phase Transition Studies : Research on cholesteryl derivatives, including cholesteryl isostearyl carbonate, focuses on phase transitions using techniques like dielectric measurements and optical transmittance. This research is crucial for understanding the physical properties of liquid crystals (Manohar, Gupta, & Shukla, 2000).

Acoustic Properties : The acoustic parameters of cholesteryl oleyl carbonate, a related compound, have been studied, suggesting similar research potential for cholesteryl isostearyl carbonate in understanding its physical properties (Singh & Sharma, 2013).

Molecular Motions and Phase Behavior : Studies on cholesteryl ester analogues, including carbonates, focus on phase behavior and temperature-dependent molecular motions, which are critical for understanding the material's behavior in different conditions (Croll, Sripada, & Hamilton, 1987).

Thermo-responsive Membranes : Cholesteryl oleyl carbonate has been used to create thermo-responsive membranes, highlighting potential applications for cholesteryl isostearyl carbonate in stimuli-response systems (Lin, Chen, & Lin, 1996).

Safety And Hazards

将来の方向性

Cholesterol-based polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility . These fundamental studies are essential to discover and understand various aspects of hierarchical ordering of cholesterol and the physical properties of the resulting structures .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O3/c1-35(2)22-19-17-15-13-11-9-8-10-12-14-16-18-20-33-48-44(47)49-39-29-31-45(6)38(34-39)25-26-40-42-28-27-41(37(5)24-21-23-36(3)4)46(42,7)32-30-43(40)45/h25,35-37,39-43H,8-24,26-34H2,1-7H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDIIYWKXJGBIA-TVDLSCFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCCCCCCCCCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl isostearyl carbonate | |

CAS RN |

127512-93-0 | |

| Record name | Cholesteryl isostearyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127512930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLESTERYL ISOSTEARYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1OZM010N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)